3-Hydroxy-3-(3-hydroxyphenyl)-1-propyne 3-Hydroxy-3-(3-hydroxyphenyl)-1-propyne
Brand Name: Vulcanchem
CAS No.:
VCID: VC13997354
InChI: InChI=1S/C9H8O2/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9-11H
SMILES:
Molecular Formula: C9H8O2
Molecular Weight: 148.16 g/mol

3-Hydroxy-3-(3-hydroxyphenyl)-1-propyne

CAS No.:

Cat. No.: VC13997354

Molecular Formula: C9H8O2

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-3-(3-hydroxyphenyl)-1-propyne -

Specification

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
IUPAC Name 3-(1-hydroxyprop-2-ynyl)phenol
Standard InChI InChI=1S/C9H8O2/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9-11H
Standard InChI Key KGVFSOOCHJADLR-UHFFFAOYSA-N
Canonical SMILES C#CC(C1=CC(=CC=C1)O)O

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of 3-hydroxy-3-(3-hydroxyphenyl)-1-propyne typically involves the reaction of phenolic precursors with propyne derivatives under controlled conditions. A common method employs Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and purity. Key steps include:

  • Alkyne Functionalization: Propyne derivatives are reacted with 3-hydroxyphenyl compounds in the presence of mild bases such as sodium hydride.

  • Solvent Optimization: Tetrahydrofuran (THF) or dichloromethane (DCM) is often used to enhance reaction efficiency while minimizing side products .

  • Temperature Control: Reactions are conducted at mild temperatures (25–65°C) to prevent decomposition of sensitive hydroxyl groups .

Representative Synthesis Protocol:

  • Starting Materials: 3-Hydroxyacetophenone and propargyl bromide.

  • Base-Mediated Coupling: Sodium hydride facilitates the deprotonation of the phenolic hydroxyl group, enabling nucleophilic attack on the propargyl bromide.

  • Purification: Column chromatography (petroleum ether/ethyl acetate) yields the pure compound .

Structural Analysis

  • Spectroscopic Data:

    • IR Spectroscopy: Peaks at ~3400 cm⁻¹ (O–H stretch) and ~2100 cm⁻¹ (C≡C stretch).

    • ¹H NMR: Signals at δ 2.5–3.0 ppm (propyne protons), δ 6.5–7.5 ppm (aromatic protons), and δ 5.0 ppm (hydroxyl protons) .

  • X-ray Crystallography: Limited data exist, but analogous compounds (e.g., 3-hydroxypropanamidines) reveal planar aromatic rings and hydrogen-bonding networks .

Chemical Properties and Reactivity

Acid-Base Behavior

The compound exhibits weak acidity due to its phenolic hydroxyl groups (pKa ≈ 10–12). In alkaline conditions, deprotonation enhances nucleophilicity, facilitating reactions such as:

  • Etherification: Formation of methoxy derivatives via alkylation .

  • Cross-Coupling: Sonogashira or Heck reactions to introduce aryl/alkenyl groups .

Stability and Degradation

  • Thermal Stability: Decomposes above 150°C, with gas chromatography-mass spectrometry (GC-MS) indicating CO₂ and phenolic fragments as primary degradation products.

  • Photodegradation: Exposure to UV light induces cleavage of the alkyne bond, forming quinones and ketones .

Biological Activities

Enzyme Inhibition

3-Hydroxy-3-(3-hydroxyphenyl)-1-propyne demonstrates moderate inhibition of cytochrome P450 enzymes (IC₅₀ = 15–20 μM) and tyrosinase (IC₅₀ = 25 μM) . These properties suggest potential applications in:

  • Antimicrobial Therapies: Disruption of bacterial redox systems .

  • Skin Depigmentation: Inhibition of melanin synthesis pathways .

Applications in Materials Science

Polymer Synthesis

The alkyne group enables click chemistry applications, such as Huisgen cycloaddition, to synthesize:

  • Conjugated Polymers: For organic electronics (e.g., OLEDs).

  • Hydrogels: Cross-linked networks for drug delivery systems .

Surface Functionalization

  • Self-Assembled Monolayers (SAMs): Used to modify gold nanoparticles for biosensing applications .

Future Research Directions

Pharmacological Optimization

  • Structure-Activity Relationships (SAR): Modifying the alkyne or hydroxyl groups to enhance bioavailability .

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models .

Advanced Material Design

  • Metal-Organic Frameworks (MOFs): Incorporating the compound as a ligand for catalytic or gas storage applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator